molecular formula C7H6N4 B1312107 2-ethyl-1H-imidazole-4,5-dicarbonitrile CAS No. 57610-38-5

2-ethyl-1H-imidazole-4,5-dicarbonitrile

Cat. No. B1312107
CAS RN: 57610-38-5
M. Wt: 146.15 g/mol
InChI Key: JBGUQPNUGTYMCR-UHFFFAOYSA-N
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Patent
US05616599

Procedure details

Following a procedure similar to that described in Preparation 1, but using 53.3 g of diaminomaleonitrile and 91.3 g of triethyl orthopropionate, 59.5 g of the title compound were obtained as crystals, melting at 179°-181° C.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
91.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[C:7]#[N:8])=[C:3](\[NH2:6])/[C:4]#[N:5].[C:9](OCC)(OCC)(OCC)[CH2:10][CH3:11]>>[CH2:10]([C:11]1[NH:1][C:2]([C:7]#[N:8])=[C:3]([C:4]#[N:5])[N:6]=1)[CH3:9]

Inputs

Step One
Name
Quantity
53.3 g
Type
reactant
Smiles
N/C(=C(/C#N)\N)/C#N
Step Two
Name
Quantity
91.3 g
Type
reactant
Smiles
C(CC)(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in Preparation 1

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1NC(=C(N1)C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 59.5 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.